6-Tamra-SE

描述

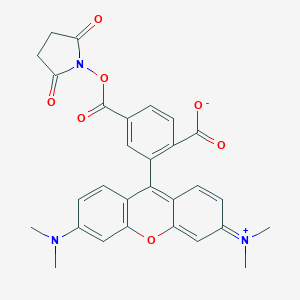

6-Carboxytetramethylrhodamine, succinimidyl ester, commonly known as 6-Tamra-SE, is a fluorescent dye widely used in various scientific applications. This compound is an amine-reactive form of tetramethylrhodamine, which is a traditional fluorophore used for labeling peptides, nucleotides, and nucleic acids. The single-isomer preparations of 6-Carboxytetramethylrhodamine, succinimidyl ester are particularly important for high-resolution techniques such as DNA sequencing and capillary electrophoresis .

准备方法

The synthesis of 6-Carboxytetramethylrhodamine, succinimidyl ester involves the reaction of tetramethylrhodamine with succinic anhydride to form the carboxylic acid derivative. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester. The reaction conditions typically involve stirring the reactants in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial production methods for 6-Carboxytetramethylrhodamine, succinimidyl ester involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

化学反应分析

6-Carboxytetramethylrhodamine, succinimidyl ester undergoes various chemical reactions, primarily involving its amine-reactive succinimidyl ester group. The most common reactions include:

Amine Coupling Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins, peptides, and other amine-containing molecules.

Hydrolysis: In the presence of water, the succinimidyl ester group can hydrolyze to form the corresponding carboxylic acid.

Substitution Reactions: The succinimidyl ester can be substituted with other nucleophiles, such as thiols, to form thioester derivatives.

Common reagents used in these reactions include primary amines, thiols, and water. The major products formed from these reactions are amide bonds, carboxylic acids, and thioesters .

科学研究应用

Key Applications

-

Nucleotide Labeling

- 6-Tamra-SE is predominantly used for labeling nucleotides, which is essential in DNA sequencing and other nucleic acid analysis techniques. Its high extinction coefficient and favorable excitation/emission spectra (excitation at 540 nm and emission at 565 nm) enhance detection sensitivity in various assays .

-

Protein Labeling

- The dye is also employed for labeling proteins and peptides. This application is crucial in immunoassays, where the labeled proteins can be detected using fluorescence microscopy or flow cytometry. The specificity of the dye allows for precise tracking of protein interactions and dynamics in live cells .

- Fluorescence Resonance Energy Transfer (FRET)

- Capillary Electrophoresis

- Automated DNA Sequencing

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Nucleotide Labeling | Used for labeling nucleotides in sequencing | High sensitivity and specificity |

| Protein Labeling | Labels proteins for detection in assays | Enables real-time tracking |

| FRET | Acts as an acceptor dye in FRET setups | Studies molecular interactions |

| Capillary Electrophoresis | Enhances resolution in electrophoretic separations | Improved clarity and precision |

| Automated DNA Sequencing | Essential for high-throughput sequencing | Rapid and accurate results |

Case Study 1: Nucleotide Labeling in Sequencing

In a study published by researchers at the National Institutes of Health, this compound was utilized to label oligonucleotides for next-generation sequencing applications. The study demonstrated that the incorporation of this compound significantly improved the signal intensity compared to traditional dyes, leading to higher accuracy in sequence determination .

Case Study 2: Protein Interaction Studies

A research team investigated protein-protein interactions using this compound labeled antibodies. The results indicated that the fluorescent signal allowed for detailed mapping of interaction sites within living cells, providing insights into cellular signaling pathways .

Case Study 3: FRET Applications

In a project focused on studying conformational changes in G-protein coupled receptors, researchers employed a FRET pair consisting of a donor fluorophore and this compound as the acceptor. The findings revealed dynamic changes in receptor conformation upon ligand binding, showcasing the utility of this compound in real-time biological studies .

作用机制

The mechanism of action of 6-Carboxytetramethylrhodamine, succinimidyl ester involves its ability to form covalent bonds with primary amines through its succinimidyl ester group. This covalent labeling allows the fluorescent dye to be attached to various biomolecules, enabling their detection and visualization. The molecular targets of 6-Carboxytetramethylrhodamine, succinimidyl ester include proteins, peptides, and nucleic acids. The pathways involved in its mechanism of action are primarily related to the formation of stable amide bonds .

相似化合物的比较

6-Carboxytetramethylrhodamine, succinimidyl ester is unique in its high fluorescence intensity and stability, making it a preferred choice for many applications. Similar compounds include:

5-Carboxytetramethylrhodamine, succinimidyl ester: Another isomer of tetramethylrhodamine with similar properties but different spatial configuration.

6-Carboxyfluorescein, succinimidyl ester: A green fluorescent dye with different excitation and emission wavelengths.

6-Carboxy-X-rhodamine, succinimidyl ester: A red fluorescent dye with slightly different spectral properties

These compounds are used in similar applications but may be chosen based on specific experimental requirements such as excitation/emission wavelengths and fluorescence intensity.

生物活性

6-Tamra-SE, or 6-Carboxytetramethylrhodamine succinimidyl ester, is a widely used fluorescent dye in biological research, particularly for labeling proteins, antibodies, and nucleic acids. Its amine-reactive properties make it particularly suitable for conjugation with primary amines in biological molecules. This article explores the biological activity of this compound, detailing its applications, mechanisms, and relevant research findings.

- Molecular Formula : C₃₃H₃₃N₃O₇

- Molecular Weight : 527.5 g/mol

- Absorption/Emission Wavelengths :

- Excitation: 540 nm

- Emission: 565 nm

- Solubility : Soluble in DMSO or DMF; dark red solid.

This compound functions primarily through its ability to react with amines, forming stable covalent bonds. This reaction allows for the tagging of biomolecules, enabling visualization and tracking in various assays. The dye's fluorescence properties are utilized in applications such as fluorescence resonance energy transfer (FRET) and flow cytometry.

Applications in Biological Research

The compound has been employed across multiple biological fields:

- Immunology : Used to label antibodies for flow cytometry and immunofluorescence.

- Cell Biology : Applied in studies involving apoptosis, cell cycle analysis, and cellular signaling pathways.

- Drug Development : Utilized in antibody-drug conjugates (ADCs) to enhance targeted therapy efficacy.

- Genetics : Employed in nucleic acid labeling for PCR and hybridization assays.

Case Studies

-

Antibody Labeling :

A study demonstrated the successful conjugation of this compound to monoclonal antibodies, enhancing detection sensitivity in ELISA assays. The labeled antibodies showed improved binding affinity and specificity towards target antigens, indicating that the dye does not interfere with antibody function . -

Cell Cycle Analysis :

In a flow cytometry experiment, cells labeled with this compound were analyzed for cell cycle progression. The results indicated that the dye effectively distinguished between different phases of the cell cycle without significant cytotoxicity . -

Apoptosis Detection :

Another research effort utilized this compound to label apoptotic cells. The fluorescence intensity correlated with the degree of apoptosis, allowing researchers to quantify cell death accurately .

Comparative Analysis

| Property | This compound | Other Fluorescent Dyes (e.g., FITC) |

|---|---|---|

| Excitation Wavelength (nm) | 540 | 495 |

| Emission Wavelength (nm) | 565 | 519 |

| Reactivity | Amine-reactive | Varies (e.g., some are thiol-reactive) |

| Applications | Protein labeling, FRET | Broad applications including live-cell imaging |

| Cytotoxicity | Low | Varies; some dyes are more toxic |

属性

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOQTZWNYMMSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376332 | |

| Record name | 6-TAMRA SE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150810-69-8 | |

| Record name | 6-Carboxytetramethylrhodamine N-succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150810-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-TAMRA SE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxy-tetramethylrhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 6-TAMRA-SE in the provided research papers?

A1: In these studies, this compound is primarily utilized as a fluorescent label for peptides targeting nicotinic acetylcholine receptors (nAChRs) [, ]. By conjugating this compound to peptides like α-conotoxin analogs, researchers aim to visualize the distribution of specific nAChR subtypes in tissues like the rat brain.

Q2: How does the addition of this compound to the peptide affect its interaction with nAChRs?

A2: The research indicates that the addition of fluorescent tags like this compound can impact the potency and selectivity of the peptides towards nAChRs [, ]. For instance, the study using [D1G, Δ14Q]LvIC found that the this compound labeled analog (Lv-R) retained its selectivity for α6β4 nAChR, but exhibited a decrease in potency compared to the unlabeled peptide []. Similarly, the study with [Q1G, ΔR14]LvIB observed varying potencies for the this compound labeled analog (LvIB-R) compared to analogs labeled with other fluorescent dyes []. This suggests that the size and charge of the fluorescent tag can influence the peptide's binding affinity to the receptor.

Q3: How stable is the this compound labeled peptide in biological fluids?

A3: One study investigated the stability of the this compound labeled [Q1G, ΔR14]LvIB analog (LvIB-R) in artificial cerebrospinal fluid []. The results showed a retention rate of 52.2% after 12 hours of incubation, indicating moderate stability in this specific condition []. This suggests potential limitations for long-term in vivo imaging studies.

Q4: Are there alternative fluorescent dyes used for similar research purposes?

A4: Yes, the research papers highlight the use of other fluorescent dyes like Cy3 NHS ester (Cy3) and BODIPY-FL NHS ester (BDP) for labeling the same peptides [, ]. These alternative dyes exhibited different potencies, imaging characteristics, and stabilities compared to this compound labeled analogs [, ]. Researchers are exploring different fluorescent probes to optimize imaging quality and experimental outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。